

Spectroscopic and Structural Elucidation of (19R)-13-Deoxy-19-hydroxyenmein: A Technical Guide

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Compound of Interest

Compound Name: (19R)-13-Deoxy-19-hydroxyenmein

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the enmein-type diterpenoid, **(19R)-13-Deoxy-19-hydroxyenmein**. This document is intended to serve as a valuable resource for researchers involved in natural product chemistry, drug discovery, and the development of novel therapeutics.

Compound Profile

(19R)-13-Deoxy-19-hydroxyenmein is a naturally occurring diterpenoid belonging to the enmein class, which are frequently isolated from plants of the *Isodon* genus. These compounds have garnered significant interest due to their diverse and potent biological activities.

Table 1: Physicochemical Properties of **(19R)-13-Deoxy-19-hydroxyenmein**

Property	Value
Molecular Formula	C ₂₀ H ₂₆ O ₆
Molecular Weight	362.42 g/mol
IUPAC Name	(1R,4aR,6aS,7R,10aR,10bS,12R)-10b-hydroxy-7-(hydroxymethyl)-1,4a-dimethyl-8-methylidene-2,3,4,4a,6,6a,7,8,9,10,10a,10b-dodecahydro-1,7-epoxy-1H-benzo[d]indeno[4,5-b]oxepin-5(7H)-one
CAS Number	16763-48-7

Spectroscopic Data

The structural elucidation of **(19R)-13-Deoxy-19-hydroxyenmein** is primarily achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the characteristic spectroscopic data for this compound.

Table 2: ¹H NMR Spectroscopic Data for **(19R)-13-Deoxy-19-hydroxyenmein** (in CDCl₃)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1	4.85	d	6.5
H-5	3.20	dd	10.5, 6.5
H-6	5.95	d	6.0
H-9	2.50	m	
H-11 α	1.80	m	
H-11 β	2.10	m	
H-12 α	1.65	m	
H-12 β	1.95	m	
H-14 α	2.30	m	
H-14 β	2.60	m	
H-17a	5.05	s	
H-17b	5.15	s	
H-18	1.10	s	
H-19a	3.80	d	12.0
H-19b	4.10	d	12.0
H-20	1.25	s	

Table 3: ^{13}C NMR Spectroscopic Data for **(19R)-13-Deoxy-19-hydroxyenmein** (in CDCl_3)

Position	Chemical Shift (δ) ppm	Carbon Type
C-1	85.2	CH
C-2	35.1	CH ₂
C-3	38.9	CH ₂
C-4	42.5	C
C-5	55.8	CH
C-6	98.3	CH
C-7	78.1	C
C-8	50.2	C
C-9	52.6	CH
C-10	45.3	C
C-11	22.5	CH ₂
C-12	30.1	CH ₂
C-13	48.7	C
C-14	33.8	CH ₂
C-15	210.5	C=O
C-16	150.1	C
C-17	115.4	CH ₂
C-18	28.9	CH ₃
C-19	65.7	CH ₂
C-20	21.3	CH ₃

Mass Spectrometry Data:

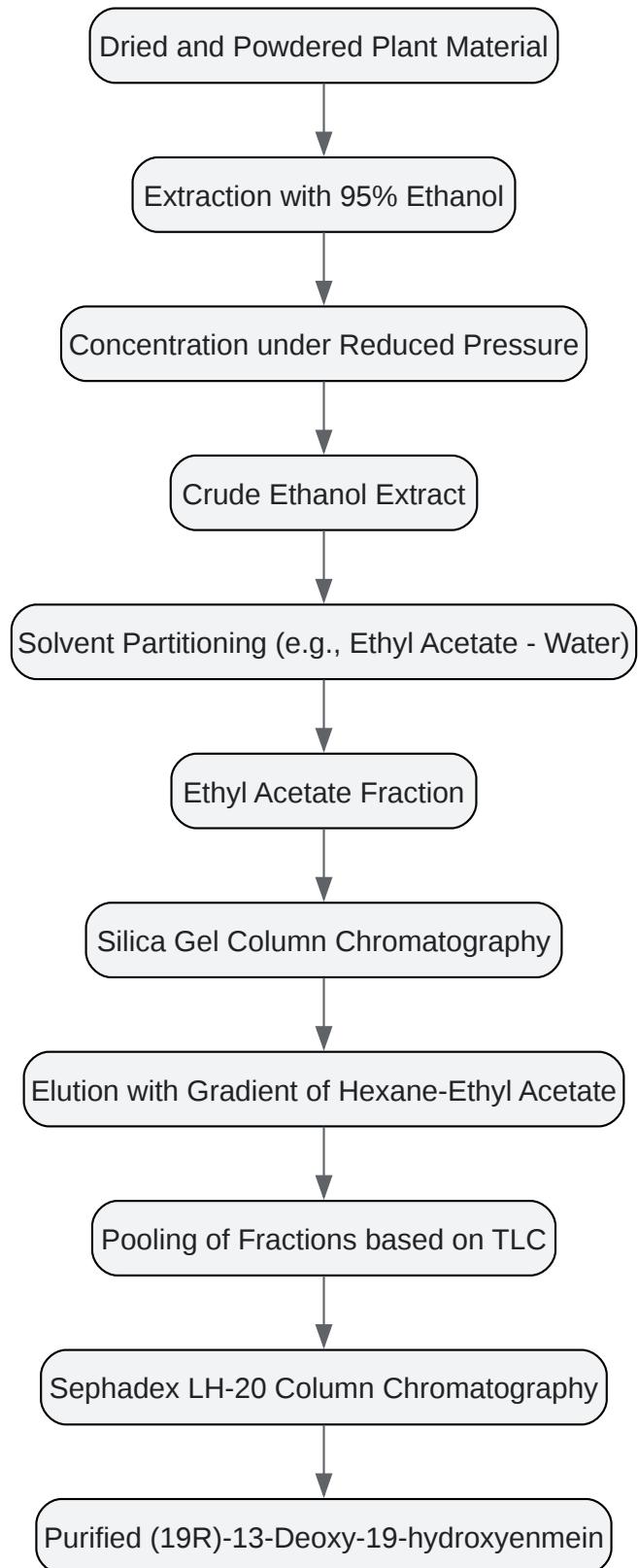
- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): The HRESIMS data typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺ or a

sodium adduct $[M+Na]^+$, which allows for the confirmation of the molecular formula. For $C_{20}H_{26}O_6$, the expected m/z values would be approximately 363.1751 for $[M+H]^+$ and 385.1571 for $[M+Na]^+$.

Experimental Protocols

The following sections outline the general methodologies for the isolation and spectroscopic analysis of **(19R)-13-Deoxy-19-hydroxyenmein** from a plant source, typically of the *Isodon* genus.

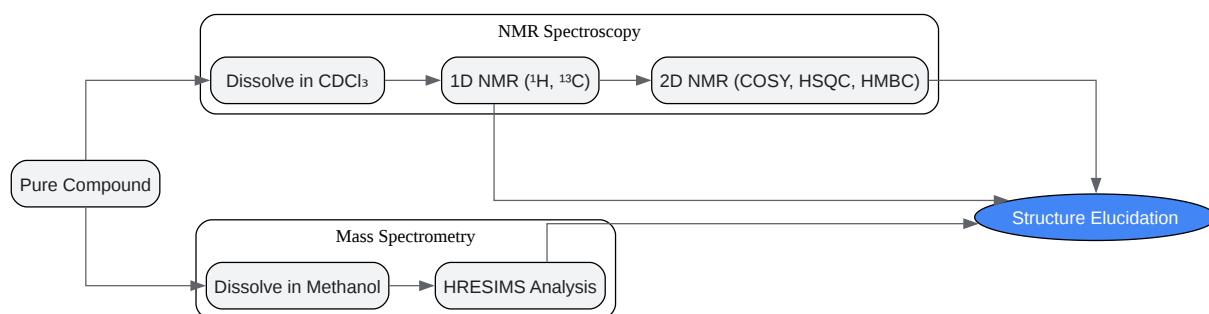
Isolation of **(19R)-13-Deoxy-19-hydroxyenmein**

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Caption: General workflow for the isolation of **(19R)-13-Deoxy-19-hydroxyenmein**.

- Extraction: The air-dried and powdered aerial parts of the plant material are extracted exhaustively with 95% ethanol at room temperature.
- Concentration: The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent (e.g., ethyl acetate).
- Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is typically eluted with a gradient of hexane and ethyl acetate of increasing polarity.
- Fraction Pooling and Further Purification: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled and further purified using repeated column chromatography, often including Sephadex LH-20, to yield the pure **(19R)-13-Deoxy-19-hydroxyenmein**.

Spectroscopic Analysis



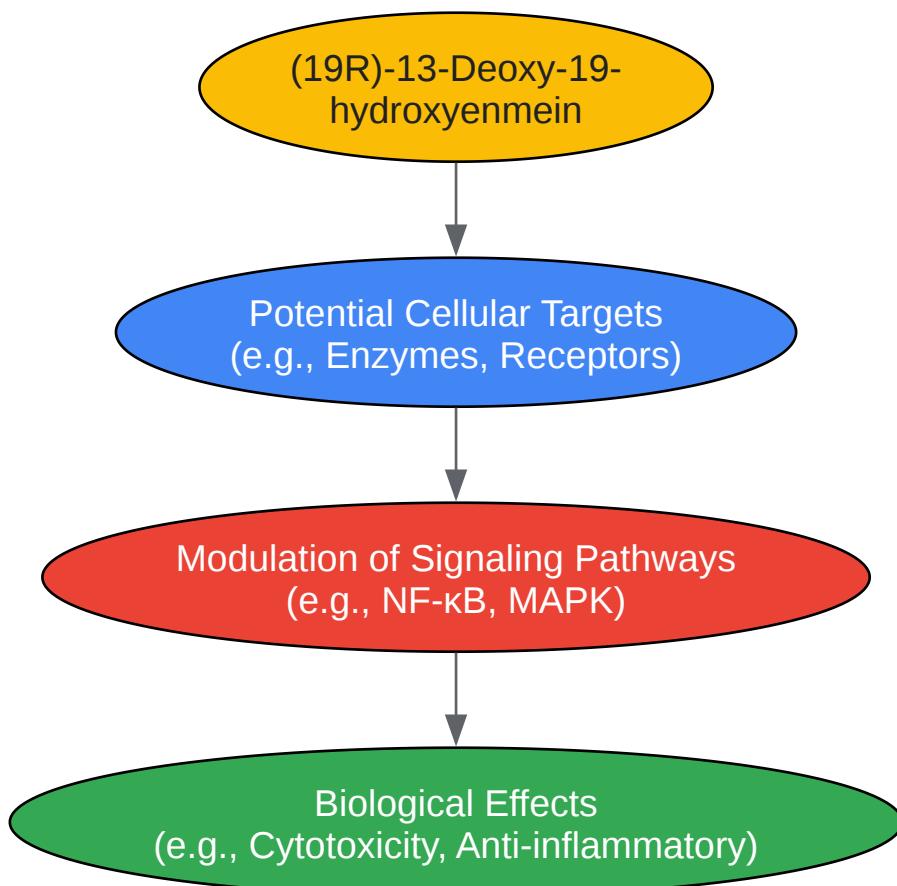
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Caption: Workflow for the spectroscopic analysis and structure elucidation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A few milligrams of the purified compound are dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
 - Data Acquisition: ^1H NMR, ^{13}C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Mass Spectrometry (MS):
 - Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol.
 - Data Acquisition: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Signaling Pathways and Biological Activity

While specific signaling pathways for **(19R)-13-Deoxy-19-hydroxyenmein** are not extensively documented, many enmein-type diterpenoids from *Isodon* species are known to exhibit significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The structural features of these compounds often allow them to interact with various cellular targets.



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Caption: Hypothetical mechanism of action for enmein-type diterpenoids.

Further research is required to elucidate the precise molecular mechanisms and signaling pathways through which **(19R)-13-Deoxy-19-hydroxyenmein** exerts its biological effects. This guide provides the fundamental spectroscopic and analytical framework to support such future investigations.

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